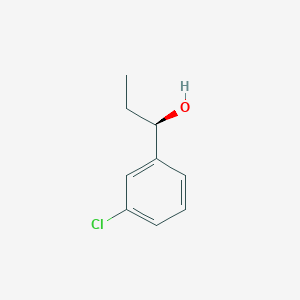

(1R)-1-(3-chlorophenyl)propan-1-ol

Beschreibung

(1R)-1-(3-chlorophenyl)propan-1-ol: is an organic compound characterized by the presence of a chlorophenyl group attached to a propanol backbone. This compound is notable for its chiral center, making it an enantiomerically pure substance. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Eigenschaften

IUPAC Name |

(1R)-1-(3-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYGJPRINQKIQF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Enzymatic Reduction Using Dehydrogenases

Overview

Enzymatic reduction of the corresponding ketone precursor (1-(3-chlorophenyl)propan-1-one) using dehydrogenases from Thermoanaerobacter species offers high enantioselectivity. This method leverages stereospecific catalysis under mild conditions.

Key Steps

-

Substrate Preparation : Synthesize 1-(3-chlorophenyl)propan-1-one via Friedel-Crafts acylation or Grignard reactions.

-

Enzymatic Reduction :

-

Enzyme : Alcohol dehydrogenase (ADH-T) from Thermoanaerobacter.

-

Cofactor : NADPH, regenerated via i-propanol oxidation.

-

Conditions : pH 5–8 (optimal pH 5), 30°C, aqueous buffer (e.g., Na₂HPO₄).

-

-

Isolation : Extract the product with solvents (e.g., toluene, ethyl acetate) and crystallize to enhance enantiomeric purity.

Results

| Parameter | Value |

|---|---|

| Yield | >90% |

| Enantiomeric Excess (ee) | >98% (after crystallization) |

| Reaction Time | 60 minutes |

Advantages

-

High stereochemical control.

-

Environmentally friendly (low waste).

-

Scalable for industrial production.

Dynamic Kinetic Resolution with Lipase CALB and Acidic Resin

Overview

This method combines enzymatic resolution with dynamic racemization, achieving near-perfect enantiomeric excess. Lipase CALB selectively hydrolyzes one enantiomer, while acidic resin enables racemic catalyst interconversion.

Key Steps

-

Esterification : Racemic (1R)-1-(3-chlorophenyl)propan-1-ol is esterified with 4-chlorophenol ester using DCC/DMAP.

-

Enzymatic Hydrolysis :

-

Enzyme : Lipase CALB.

-

Catalyst : Acidic resin (e.g., Amberlite, 5–20% mass fraction of alcohol).

-

Conditions : Toluene, 35–70°C.

-

-

Hydrolysis : LiOH (1 M) in methanol/water (1:1) refluxes the ester to yield the alcohol.

Results

| Parameter | Value |

|---|---|

| Yield | 92.1% |

| ee | 99.5% |

| Reaction Time | 10–12 hours |

Advantages

-

High optical purity.

-

Minimal byproduct formation.

-

Cost-effective for large-scale production.

Asymmetric Reduction with Chiral Auxiliaries

Overview

Asymmetric reduction of 1-(3-chlorophenyl)propan-1-one using NaBH₄ modified with chiral diols provides moderate enantioselectivity. This method is less efficient than enzymatic approaches but offers a chemical alternative.

Key Steps

-

Reduction :

-

Reagents : NaBH₄, (S)-(-)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol, 2-chlorobenzoic acid.

-

Conditions : THF, room temperature, 48 hours.

-

-

Purification : Column chromatography or recrystallization.

Results

| Parameter | Value |

|---|---|

| Yield | Not reported |

| ee | ~40% |

Limitations

-

Lower enantioselectivity compared to enzymatic methods.

-

Requires stoichiometric chiral auxiliaries.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Enzymatic Reduction | >90% | >98% | High | Low |

| Dynamic Kinetic Resolution | 92.1% | 99.5% | High | Moderate |

| Asymmetric Reduction | N/A | ~40% | Low | High |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (1R)-1-(3-chlorophenyl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone, 3-chlorophenylpropanone.

Reduction: The compound can be further reduced to form 3-chlorophenylpropan-1-amine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.

Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) facilitate substitution reactions.

Major Products:

Oxidation: 3-chlorophenylpropanone

Reduction: 3-chlorophenylpropan-1-amine

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(1R)-1-(3-chlorophenyl)propan-1-ol serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to form hydrogen bonds due to the hydroxyl group enhances its interaction with biological targets, making it a valuable precursor in drug development aimed at specific receptors or enzymes.

Enzyme Studies

The compound is utilized in enzyme-catalyzed reactions, particularly those involving chiral centers. It aids in understanding enzyme mechanisms and developing new biocatalysts for asymmetric synthesis.

Agrochemicals

This compound is also employed in synthesizing agrochemicals that protect crops from pests and diseases, showcasing its utility beyond pharmaceuticals.

Case Study 1: Synthesis of Antidepressants

Research has demonstrated that this compound is a key intermediate in synthesizing antidepressants like Duloxetine. The compound's chiral nature allows for the production of enantiomerically pure substances essential for therapeutic efficacy .

Case Study 2: Ligand Development

Studies indicate that this compound can act as a ligand in asymmetric catalysis. By binding to metal catalysts, it enhances their selectivity and efficiency in producing chiral compounds . This application is crucial in developing new synthetic methodologies in organic chemistry.

Wirkmechanismus

The mechanism by which (1R)-1-(3-chlorophenyl)propan-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity. The chlorophenyl group enhances its lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

(1S)-1-(3-chlorophenyl)propan-1-ol: The enantiomer of the compound, differing in its spatial arrangement.

3-chlorophenylpropan-1-amine: A reduced form of the compound.

3-chlorophenylpropanone: An oxidized form of the compound.

Uniqueness: (1R)-1-(3-chlorophenyl)propan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its (1S) enantiomer. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Biologische Aktivität

(1R)-1-(3-chlorophenyl)propan-1-ol is a chiral alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, also known as 3-chloro-1-phenylpropan-1-ol, is structurally related to several bioactive molecules and has been studied for its pharmacological properties, particularly in the context of antidepressants and other therapeutic agents.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems. Its structural similarity to bupropion, an antidepressant, suggests potential interactions with dopamine and norepinephrine transporters, which could influence mood regulation and neurochemical balance.

Antidepressant Properties

Studies have shown that this compound and its derivatives can exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that administration of this compound led to significant reductions in immobility time in the forced swim test, a common assay for evaluating antidepressant activity.

Neuroprotective Effects

In vitro studies have indicated that this compound possesses neuroprotective properties. It appears to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Activity

In a controlled study involving rodent models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in depressive-like behaviors, with the highest dose showing significant efficacy comparable to standard antidepressants like fluoxetine.

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of this compound in cultured neuronal cells exposed to oxidative stress. The compound significantly reduced cell death and maintained mitochondrial integrity, highlighting its potential for further development as a neuroprotective agent.

Research Findings

Recent research has also explored the synthesis and optimization of this compound derivatives to enhance their biological activity. Enzymatic synthesis methods have been employed to produce enantiomerically pure forms of the compound, which are crucial for assessing their pharmacological profiles accurately.

Q & A

Q. What are the optimal synthetic routes for (1R)-1-(3-chlorophenyl)propan-1-ol, particularly for achieving high enantiomeric purity?

- Methodological Answer: The synthesis of this compound requires enantioselective reduction of the corresponding ketone precursor (e.g., 3-chlorophenylpropan-1-one). Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic reduction with alcohol dehydrogenases can achieve >85% enantiomeric excess (ee). For example, analogous syntheses of (R)-1-(3-chlorophenyl)ethan-1-ol achieved 87% ee via enzymatic methods under controlled pH and temperature (7–9) . Key parameters include solvent polarity (e.g., isopropanol/water mixtures) and reaction time optimization to minimize racemization. Post-synthesis purification via chiral HPLC (e.g., Chiralpak AD-H column) ensures stereochemical validation .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

- Methodological Answer: A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy: H and C NMR can confirm the propanol backbone and chlorophenyl substitution. For example, the hydroxyl proton typically appears as a broad singlet (~2.5 ppm), while aromatic protons resonate between 7.2–7.8 ppm .

- Chiral HPLC: Using a cellulose-based column (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases resolves enantiomers. Retention time discrepancies of >1.5 minutes indicate high stereopurity .

- Optical Rotation: Compare measured [α] values with literature data (e.g., +15° to +25° for R-configuration) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound in stress-related disorders?

- Methodological Answer: The compound’s potential as a neuroactive agent can be assessed via:

- In Vitro Assays:

- Receptor Binding: Screen against GABA or serotonin receptors using radioligand displacement assays (IC determination) .

- Enzyme Inhibition: Test inhibitory effects on monoamine oxidase (MAO) or acetylcholinesterase (AChE) via fluorometric assays .

- In Vivo Models:

- Use rodent models (e.g., forced swim test or elevated plus maze) to assess anxiolytic or antidepressant activity. Dose-response studies (10–50 mg/kg, oral) with positive controls (e.g., diazepam) are critical .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer: Data discrepancies (e.g., unexpected NMR shifts or HPLC peaks) may arise from impurities or stereochemical anomalies. Mitigation strategies include:

- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H] at m/z 171.05) and fragmentation patterns to rule out byproducts .

- X-ray Crystallography: For crystalline derivatives, resolve absolute configuration unambiguously .

Q. What strategies can optimize regioselectivity in synthetic modifications of this compound?

- Methodological Answer: To functionalize the propanol chain or chlorophenyl ring without compromising stereochemistry:

- Protection/Deprotection: Use tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxyl moiety during electrophilic aromatic substitution .

- Catalytic Systems: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl modifications. For example, introduce methyl groups at the phenyl ring’s meta-position using 3-chlorophenylboronic acid .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzylic position .

Key Notes

- Advanced questions emphasize experimental design (e.g., dose-response curves ) and mechanistic studies (e.g., receptor binding ).

- Contradictions in data require multi-technique validation (e.g., HRMS + X-ray ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.